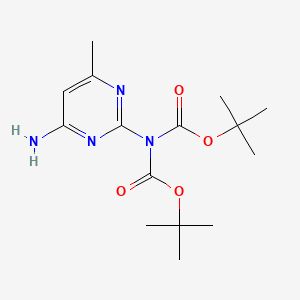
双叔丁基(4-氨基-6-甲基嘧啶-2-基)氨基甲酸酯
描述
Synthesis Analysis
The synthesis of carbamates, such as Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can be found in various databases . The structure provides insights into the compound’s unique properties and reactivity.Chemical Reactions Analysis
Carbamates, including Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate, are involved in various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can be found in various databases . These properties include its molecular structure, chemical names, and classification.科学研究应用
Synthesis and Chemical Transformations
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate and its derivatives are synthesized and characterized through various chemical reactions and processes, showcasing their potential in various chemical synthesis pathways. For instance, the Curtius rearrangement is utilized for generating Boc-protected amines, demonstrating the compound's role in the synthesis of protected amino acids and related molecules (Lebel & Leogane, 2005). Additionally, synthesis involving tert-butyl carbamate derivatives showcases their applicability in generating a variety of functionalized molecules, including α-functionalized α-amino silanes, highlighting their versatility in organic synthesis (Sieburth, Somers & O'hare, 1996).
Crystallography and Structural Analysis
Crystallographic studies provide insights into the structural aspects of the compound and its derivatives. The analysis of crystal structures, such as that of chlorodiacetylene and iododiacetylene derivatives, reveals intricate molecular interactions and bonding patterns, contributing to a deeper understanding of the structural characteristics of carbamate derivatives (Baillargeon et al., 2017). Similarly, the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester sheds light on its molecular conformation and intermolecular interactions, providing valuable information for further applications and studies (Kant, Singh & Agarwal, 2015).
Polymer Chemistry and Material Science
Compounds such as di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate find applications in material science, particularly in the synthesis of monomeric antioxidants and their subsequent use in stabilizing polymers against thermal oxidation. The creation of new monomeric antioxidants containing hindered phenol and their effective incorporation into polymer matrices highlights the relevance of carbamate derivatives in enhancing material properties and longevity (Pan, Liu & Lau, 1998).
属性
IUPAC Name |
tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-9-8-10(16)18-11(17-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSMZUQEIGRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



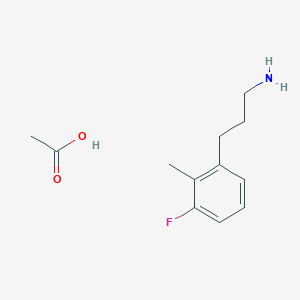
![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

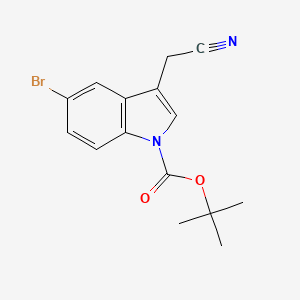
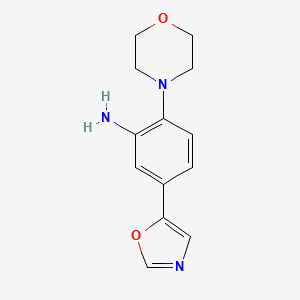
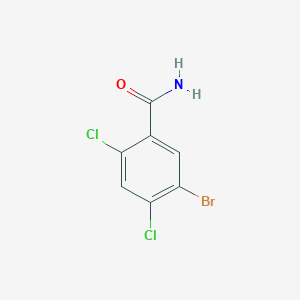
![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
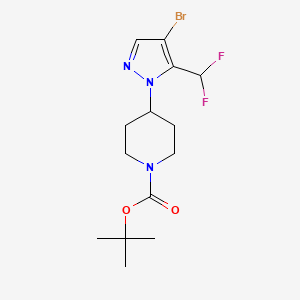
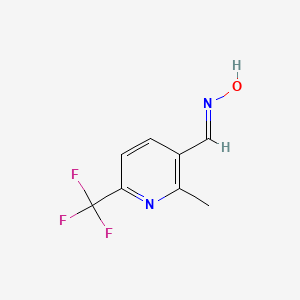
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)
